N-(2-methoxyacetyl)tryptamine: Technical Guide & Pharmacological Profile
N-(2-methoxyacetyl)tryptamine: Technical Guide & Pharmacological Profile
This guide provides an in-depth technical analysis of N-(2-methoxyacetyl)tryptamine , a specific structural isomer of the endogenous neurohormone Melatonin (5-methoxy-N-acetyltryptamine).[1][2] While often confused with Melatonin due to similar nomenclature components, this compound represents a distinct chemical entity with unique pharmacological implications for melatonin receptor research.[1][2]
Executive Summary
N-(2-methoxyacetyl)tryptamine is an indole-based small molecule belonging to the N-acyltryptamine class.[1][2] It is characterized by a tryptamine core acylated with a 2-methoxyacetyl group.[1][2] This specific substitution pattern makes it a structural isomer of Melatonin , where the methoxy group is located on the acyl side chain rather than the 5-position of the indole ring.[1][2]
This guide details its chemical properties, synthesis protocols, and predicted pharmacological behavior at MT1/MT2 melatonin receptors, distinguishing it from both Melatonin and the hallucinogenic N-benzyl (NBOMe) tryptamines.[1][2]
Chemical Identity & Structural Analysis
The molecule consists of an indole ring connected to an ethylamine chain, which is amidated with methoxyacetic acid.[1][2]
| Property | Data |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide |
| Common Synonyms | N-Methoxyacetyltryptamine; 2-Methoxy-N-tryptamine acetamide |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Isomerism | Structural isomer of Melatonin (5-methoxy-N-acetyltryptamine) |
| CAS Number | Not widely listed; specific research chemical |
| SMILES | COCC(=O)NCCc1c[nH]c2ccccc12 |
| Solubility (Predicted) | Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water |
Structural Comparison (DOT Diagram)
The following diagram illustrates the structural relationship between N-(2-methoxyacetyl)tryptamine, Melatonin, and Tryptamine, highlighting the "Methoxy Shift" that defines its unique chemical space.
Figure 1: Structural divergence of N-(2-methoxyacetyl)tryptamine from the Melatonin scaffold.[1] Note the methoxy group position shift from the indole ring (Melatonin) to the acyl tail (Target).[1]
Synthesis Protocol
The synthesis of N-(2-methoxyacetyl)tryptamine is achieved through the direct acylation of tryptamine.[1] This protocol prioritizes yield and purity, utilizing a biphasic Schotten-Baumann condition or a standard organic solvent method.[1][2]
Method A: Acyl Chloride Route (Standard)
Objective: High-yield conversion of Tryptamine to N-(2-methoxyacetyl)tryptamine.[1]
Reagents:
-
Tryptamine (Free base or HCl salt)
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Methoxyacetyl chloride (Acylating agent)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Protocol:
-
Preparation : Dissolve 1.0 eq (1.60 g) of Tryptamine in 20 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition : Add 1.2 eq of Triethylamine (Et₃N) to the solution. Cool the mixture to 0°C in an ice bath to control the exotherm.
-
Acylation : Dropwise add 1.1 eq of Methoxyacetyl chloride (diluted in 5 mL DCM) over 15 minutes.
-
Mechanism: Nucleophilic attack of the tryptamine amine nitrogen on the acyl chloride carbonyl.
-
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours . Monitor via TLC (System: 5% MeOH in DCM).
-
Workup :
-
Quench with saturated NaHCO₃ solution (10 mL).
-
Extract the organic layer and wash with 1M HCl (to remove unreacted tryptamine), then Brine.[2]
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification : Recrystallize from Ethanol/Ethyl Acetate or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Yield Expectation : 85–95% (White to off-white crystalline solid).[1]
Pharmacological Profile (Mechanistic Analysis)
As a Senior Application Scientist, it is critical to contextualize this molecule's activity not just by what it is, but by how it interacts with the Melatonin Receptor (MT1/MT2) binding pocket.
3.1 Receptor Binding Affinity (SAR Prediction)
Structure-Activity Relationship (SAR) studies of melatonin analogues have established two critical binding domains:
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The 5-Methoxy Group : Critical for high affinity (sub-nanomolar).[3] It engages in hydrogen bonding with specific residues (e.g., His195 in MT1).[2]
-
The N-Acyl Group : Essential for receptor activation. The amide carbonyl interacts with Ser110/Ser114.
Predicted Profile for N-(2-methoxyacetyl)tryptamine:
-
Affinity : Moderate (Nanomolar range, Ki ~ 10–100 nM). [1][2]
-
Rationale: The loss of the 5-methoxy group (compared to Melatonin) typically reduces affinity by 10–100 fold. However, the N-acetyl group is preserved (modified to methoxyacetyl).[1]
-
-
Role of Methoxyacetyl : The addition of an ether oxygen in the acyl chain increases polarity. While the binding pocket can accommodate larger acyl groups (up to propyl/butyl), the hydrophilic oxygen may introduce secondary interactions or steric clashes depending on the specific receptor subtype (MT1 vs MT2).
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Efficacy : Likely a Full Agonist or Partial Agonist . N-acylated tryptamines generally retain intrinsic activity.[1][2]
3.2 Comparison with Related Compounds
| Compound | Structure | MT1/MT2 Affinity (Ki) | Primary Activity |
| Melatonin | 5-OMe, N-Acetyl | 0.1 nM | Full Agonist (Sleep/Circadian) |
| N-Acetyltryptamine | 5-H, N-Acetyl | 15–30 nM | Agonist (Weaker) |
| N-(2-methoxyacetyl)tryptamine | 5-H, N-Methoxyacetyl | ~20–50 nM (Pred.) | Research Ligand (Probe) |
| NBOMe-Tryptamine | N-(2-methoxybenzyl) | >1000 nM (MT), High 5-HT2A | Hallucinogen (Avoid Confusion) |
Critical Note: N-(2-methoxyacetyl)tryptamine is NOT a hallucinogen.[1] The N-acyl substitution prevents the basicity required for 5-HT2A receptor binding, which is the hallmark of psychedelic tryptamines (like DMT or NBOMe series).[1]
Experimental Validation Workflow
To validate the identity and activity of synthesized N-(2-methoxyacetyl)tryptamine, the following analytical workflow is recommended.
Figure 2: Validation workflow from synthesis to functional assay.
References
-
Spadoni, G., et al. (1993).[1][2] "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry. Link
-
Sugden, D., et al. (1997).[1][2] "Structure-activity relationships of melatonin analogues." Journal of Pineal Research. (General SAR reference for N-acyltryptamines).
-
Dubocovich, M. L., et al. (2010).[1][2] "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link
-
Glennon, R. A., et al. (2002).[1][2][4] "Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkylamines." (Reference for distinguishing N-benzyl vs N-acyl pharmacology).
Sources
- 1. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 2. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
